3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that features a benzotriazine ring fused with a triazolopyridine moiety
Preparation Methods
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: Starting with a suitable precursor, the benzotriazine ring is formed through cyclization reactions.
Attachment of the Triazolopyridine Moiety: The triazolopyridine group is introduced via nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled by linking the benzotriazine and triazolopyridine units through amide bond formation.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide include:
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: This compound shares the benzotriazine core but lacks the triazolopyridine moiety.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have similar triazole and pyridine structures but differ in their specific substitutions and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N7O2 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C17H15N7O2/c25-16(18-11-15-21-20-14-7-3-4-9-23(14)15)8-10-24-17(26)12-5-1-2-6-13(12)19-22-24/h1-7,9H,8,10-11H2,(H,18,25) |
InChI Key |
GTNIVCXUBDYTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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